4-(2-Methylphenyl)benzonitrile
Overview
Description
4-(2-Methylphenyl)benzonitrile, also known as 2-(4-Methylphenyl)benzonitrile, is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the ortho position of the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(2-Methylphenyl)benzonitrile involves the reaction of a 4-methylphenylzinc reagent with 2-chlorobenzonitrile in the presence of a nickel or palladium catalyst . This method is efficient and widely used in laboratory settings.
Another method involves the reaction of o-cyanobromobenzene with potassium (4-methylphenyl)trifluoroborate . This reaction typically requires specific conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki and Negishi coupling, to form more complex biaryl compounds.
Common Reagents and Conditions
Nickel or Palladium Catalysts: Used in coupling reactions.
Potassium (4-methylphenyl)trifluoroborate: Used in substitution reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
4-(2-Methylphenyl)benzonitrile is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studies involving coupling reactions and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)benzonitrile involves its interaction with various molecular targets and pathways. In the context of its use as an intermediate in pharmaceutical synthesis, the compound’s nitrile group plays a crucial role in forming key intermediates that interact with biological targets, such as receptors and enzymes, to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4’-methylbiphenyl
- 4’-Methyl-2-cyanobiphenyl
- 4’-Methylbiphenyl-2-carbonitrile
Uniqueness
4-(2-Methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry .
Biological Activity
4-(2-Methylphenyl)benzonitrile, also known as 2-(4-methylphenyl)benzonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, characterized by a benzonitrile core substituted with a 2-methylphenyl group. Its structural features contribute to its reactivity and interaction with biological targets.
Anticancer Potential
Recent investigations into the anticancer properties of benzonitrile derivatives suggest that they may function as inhibitors of key enzymes involved in cancer cell proliferation. For example, some studies have focused on the inhibition of protein kinases, which play crucial roles in signaling pathways that regulate cell growth and survival.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Mechanism of Action |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
Anticancer | Inhibition of cancer cell proliferation | Inhibition of protein kinases |
Enzyme Inhibition | Modulation of metabolic pathways | Interaction with specific receptors or enzymes |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, potentially leading to reduced viability in cancer cells.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that related compounds can induce oxidative stress in cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various benzonitrile derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced their cytotoxicity against breast cancer cells by promoting apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in agar diffusion tests, suggesting that modifications to the benzonitrile structure could enhance antimicrobial potency.
Properties
IUPAC Name |
4-(2-methylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHRYFSZWZHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362646 | |
Record name | 4-(2-methylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189828-30-6 | |
Record name | 4-(2-methylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.